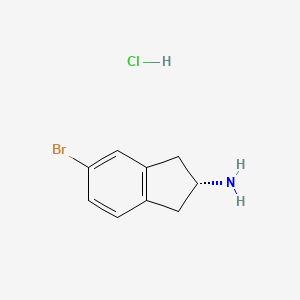

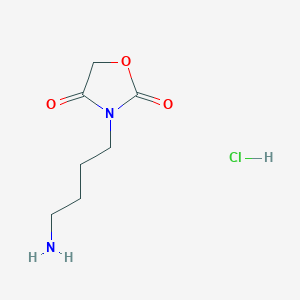

3-(4-Aminobutyl)oxazolidine-2,4-dione hydrochloride

Descripción general

Descripción

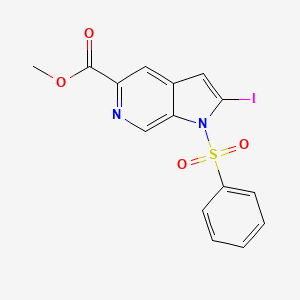

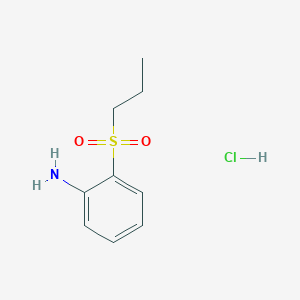

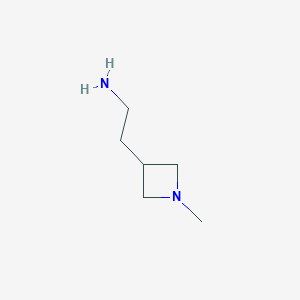

3-(4-Aminobutyl)oxazolidine-2,4-dione hydrochloride is a chemical compound with the molecular formula C7H13ClN2O3 . Its molecular weight is 208.64 g/mol.

Synthesis Analysis

The synthesis of functionalized oxazolidines, such as 3-(4-Aminobutyl)oxazolidine-2,4-dione hydrochloride, often involves multicomponent reactions of 1,2-amino alcohols . These synthetic strategies can be grouped into three categories: metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, and extended one-pot asymmetric azaelectrocyclization . For instance, Feng et al. reported on the first example of metal-free domino cyclization/decarboxylative coupling of 1,2-amino alcohols, formaldehyde, and aryl- or alkylpropiolic acids to access N-propargyloxazolidines .Molecular Structure Analysis

The molecular structure of 3-(4-Aminobutyl)oxazolidine-2,4-dione hydrochloride consists of seven carbon atoms, thirteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and three oxygen atoms .Aplicaciones Científicas De Investigación

-

Synthesis of Functionalized Oxazolidines

- Field : Organic Chemistry

- Application : Oxazolidine rings are important structural units of many biologically active compounds. They also serve as key intermediates to produce many useful chemical compounds .

- Methods : Recent multicomponent syntheses of functionalized oxazolidines use 1,2-amino alcohols as starting materials. The synthetic strategies include metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, and extended one-pot asymmetric azaelectrocyclization .

- Results : Various oxazolidine derivatives such as mono- and polycyclic oxazolidines, spirooxazolidines, and oxazolidinones have been successfully obtained using these methods .

-

Advancements in the Synthesis of Oxazolines

- Field : Organic Chemistry

- Application : Oxazoline is a five-membered heterocycle having one nitrogen and one oxygen in its structure. It displays a large number of applications mainly in the field of pharmaceuticals, industrial, natural product chemistry, polymers, and so on .

- Methods : Various synthetic protocols of oxazolines based on the substrates involved have been developed. These include substrates such as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .

- Results : Bis-oxazolines and their derivatives were synthesized by the modular reaction between dicyanobenzenes and amino alcohols. The reaction underwent smoothly in the presence of ZnCl2 as a Lewis acid catalyst under anaerobic conditions .

-

Antimicrobial Potential of Thiazolidine-2,4-diones

- Field : Medicinal Chemistry

- Application : Thiazolidinedione is a pentacyclic moiety having a five-membered unsaturated ring system composed with carbon, oxygen, nitrogen, and sulfur molecules at the 1 and 3 position of the thiazole ring. It has various pharmacological activities like antimalarial, antimicrobial, antimycobacterial, anticonvulsant, antiviral, anticancer, anti-inflammatory, antioxidant, anti-HIV (human immunodeficiency virus), and antituberculosis .

- Methods : The synthesized compounds were screened for their in vitro antimicrobial potential against Gram (positive and negative) bacterial and fungal strains by tube dilution technique .

- Results : In this series, compound 10 exhibited significant antimicrobial activity against B. subtilis and S. aureus with MIC = 4.2 × 10^-2 µM/ml, compound 15 showed significant activity against K. pneumonia with MIC = 2.60 × 10^-2 µM/ml and compound 4 displayed potent antibacterial activity against E. coli with MIC = 4.5 × 10^-2 µM/ml .

-

Anticonvulsant Activity of Imidazolidine-2,4-diones

- Field : Medicinal Chemistry

- Application : Imidazolidine-2,4-dione is a pentacyclic moiety having a five-membered unsaturated ring system. It is used in the development of new potential anticonvulsant agents mediating their action through 5-HT1A/5-HT2A receptor .

- Methods : A new series of 3-[(4-arylpiperazin-1-yl)-ethyl]-5,5-diphenyl-imidazolidine-2,4-dione (4a–f); 3-[(p-aniline)-ethyl]-5,5-diphenyl imidazolidine-2,4-dione (6a–e); 3-[(4 …) were synthesized .

- Results : The synthesized compounds were screened for their anticonvulsant activity .

-

Oxazolidines as Chiral Auxiliaries

- Field : Organic Chemistry

- Application : Oxazolidines are often used as chiral auxiliaries in asymmetric synthesis. A chiral auxiliary is a stereogenic group or unit that is temporarily incorporated into organic synthesis so that it can control the stereochemical outcome of the synthesis .

- Methods : The oxazolidine is attached to the substrate prior to the step where selectivity is required. After the selective transformation has taken place, the auxiliary can often be recovered for future use .

- Results : The use of oxazolidines as chiral auxiliaries allows for the selective synthesis of enantiomerically pure compounds .

-

Oxazolidines in Polymer Chemistry

- Field : Polymer Chemistry

- Application : Oxazolidines are used in polymer chemistry as curing agents or hardeners for polyurethane paints and other coatings .

- Methods : The oxazolidine is mixed with the polyurethane prepolymer. The mixture is stable until it is applied as a coating. Once the coating is applied, the oxazolidine reacts with moisture in the air to generate a polyamine, which then reacts with the isocyanate groups of the prepolymer to form a crosslinked polyurethane .

- Results : The use of oxazolidines in this way allows for the formulation of one-component, moisture-cure coatings that have excellent performance properties .

Propiedades

IUPAC Name |

3-(4-aminobutyl)-1,3-oxazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3.ClH/c8-3-1-2-4-9-6(10)5-12-7(9)11;/h1-5,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWBQTVLRVQLYDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)O1)CCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Aminobutyl)oxazolidine-2,4-dione hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

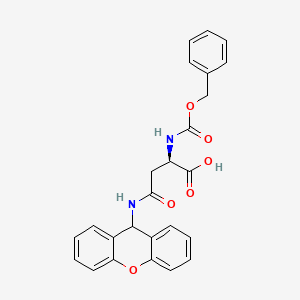

![2-{[(2,4-Dimethoxyphenyl)methyl]amino}-acetonitrile hydrochloride](/img/structure/B1457939.png)

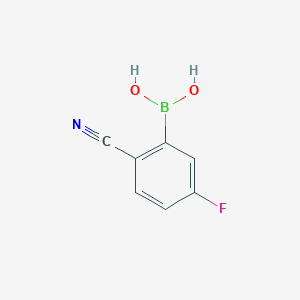

![(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B1457943.png)